S-苄基-L-半胱氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

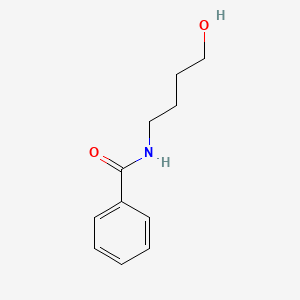

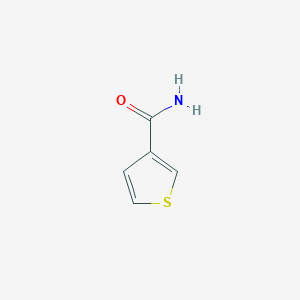

(R)-2-Amino-3-(benzylthio)propan-1-ol is a chiral amino alcohol that contains a benzylthio group. This type of compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reagents to introduce the benzylthio group and the amino alcohol functionality. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . This method could potentially be adapted for the synthesis of (R)-2-Amino-3-(benzylthio)propan-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Amino-3-(benzylthio)propan-1-ol often features intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their crystalline structure and stability . The stereochemistry of related amino alcohols is also crucial, as seen in the stereospecific synthesis of diastereoisomeric amino alcohols, where the absolute configuration was determined . These aspects are important for understanding the molecular structure of (R)-2-Amino-3-(benzylthio)propan-1-ol.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives can be quite diverse. For instance, dinuclear complexes based on amino alcohols can be formed with palladium, nickel, and rhodium salts, indicating the potential of (R)-2-Amino-3-(benzylthio)propan-1-ol to act as a ligand in coordination chemistry . Additionally, the synthesis of 2-amino-3-(arylthio)indoles via Rh-catalyzed C-S/N-C coupling reactions suggests that similar methods could be employed for the synthesis or functionalization of (R)-2-Amino-3-(benzylthio)propan-1-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their molecular structure. For example, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments revealed that the conformations of the amine fragments can vary significantly, which may affect their solubility, boiling point, and other physical properties . The presence of the benzylthio group in (R)-2-Amino-3-(benzylthio)propan-1-ol would also contribute to its overall properties, such as its reactivity and potential biological activity.

科学研究应用

酶抑制研究

S-苄基-L-半胱氨醇: 被用于酶抑制研究。它作为理解酶与潜在抑制剂之间相互作用的关键分子。 该化合物可以通过作为底物类似物来阻断酶活性位点,从而帮助识别新的治疗剂 .

蛋白质-蛋白质相互作用研究

研究人员使用S-苄基-L-半胱氨醇来研究蛋白质-蛋白质相互作用。 这些相互作用是大多数生物过程的基础,了解它们可以导致新药物和疗法的开发 .

酶测定法底物

在生化测定法中,S-苄基-L-半胱氨醇充当底物来测量酶活性。 其独特的结构使其成为酶学的通用工具,有助于量化各种条件下酶的活性 .

抗病毒活性

S-苄基-L-半胱氨醇: 已被用于合成甘草酸缀合物,这些缀合物表现出显著的抗病毒活性。 这些缀合物在抑制细胞培养物中HIV-1病毒特异性蛋白的积累方面显示出希望,为开发新的抗病毒药物提供了一条潜在途径 .

纳米材料合成

该化合物是功能性纳米材料的组成部分。 将其掺入环状二肽会导致形成水凝胶,其在环境修复中具有潜在应用,例如从水中去除有害的有机染料 .

神经科学研究

S-苄基-L-半胱氨醇: 可能在神经科学研究中发挥作用,特别是在与情绪和脑活动相关的研究中。 虽然没有明确说明直接应用,但该化合物对神经活动的影响可能是未来探索的领域 .

环境应用

已经探索将S-苄基-L-半胱氨醇浸渍到硅胶中用于环境应用。 该过程产生了纳米级疏水性颗粒,可用于去除污染物,展示了该化合物在环境科学中的用途 .

水凝胶形成和水净化

已经研究了将含S-苄基-L-半胱氨醇的环状二肽转化为水凝胶用于水净化。 这些水凝胶可以捕获并去除水中的污染物,证明了该化合物在创建解决环境挑战的材料中的应用 .

作用机制

Target of Action

The primary targets of S-Benzyl-L-cysteinol are believed to be enzymes or proteins, to which it binds at the active site . This binding impedes the activity of these enzymes or proteins, thereby modulating their function .

Mode of Action

S-Benzyl-L-cysteinol interacts with its targets by binding to their active sites . This binding can result in the inhibition of the target’s activity. Furthermore, S-Benzyl-L-cysteinol may engage with other molecules in the vicinity of the active site, subsequently modulating the overall activity of the enzyme or protein .

Result of Action

The molecular and cellular effects of S-Benzyl-L-cysteinol’s action depend on the specific enzymes or proteins it targets. By inhibiting these targets, S-Benzyl-L-cysteinol can modulate their activity and potentially alter cellular processes .

属性

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOITUNWAPLMBM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516548 |

Source

|

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85803-43-6 |

Source

|

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the study's findings on (R)-2-Amino-3-(benzylthio)propan-1-ol in the context of α-glucosidase inhibition?

A1: The study investigated a series of 2-cyano-6-oxazolopiperidine derivatives as potential inhibitors of glycosidases, including α-glucosidase. Researchers found that the diastereomer derived from (R)-2-Amino-3-(benzylthio)propan-1-ol exhibited the most potent inhibitory activity against α-glucosidase with a Ki of 77mM []. This finding suggests that incorporating (R)-2-Amino-3-(benzylthio)propan-1-ol into the structure of these piperidine derivatives can significantly influence their ability to inhibit α-glucosidase. This information is valuable for further developing more potent and selective α-glucosidase inhibitors, which hold therapeutic potential for managing conditions like type 2 diabetes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)